molecular formula C9H12N2O B1658948 Nicotinaldehyde O-propyloxime CAS No. 6267-23-8

Nicotinaldehyde O-propyloxime

Cat. No.: B1658948
CAS No.: 6267-23-8
M. Wt: 164.2 g/mol
InChI Key: QNBOLLYOPCWBRB-DHZHZOJOSA-N
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Description

Nicotinaldehyde O-propyloxime (CAS: 6267-23-8) is a derivative of nicotinaldehyde (3-pyridinecarboxaldehyde), where the aldehyde functional group is modified into an O-propyloxime moiety. Its molecular formula is C₉H₁₂N₂O, distinguishing it from the parent compound nicotinaldehyde (C₆H₅NO) through the addition of a propyloxime group . This structural modification likely enhances its stability and alters its physicochemical properties, such as solubility and bioavailability, compared to unmodified aldehydes. The oxime group may influence its interaction with enzymatic targets, such as nicotinamidases involved in NAD+ biosynthesis pathways .

Properties

IUPAC Name

(E)-N-propoxy-1-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-6-12-11-8-9-4-3-5-10-7-9/h3-5,7-8H,2,6H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBOLLYOPCWBRB-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO/N=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6267-23-8
Record name 3-Pyridinecarboxaldehyde, O-propyloxime
Source ChemIDplus
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Record name o-Propylnicotinaldoxime
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Record name Nicotinaldehyde O-propyloxime
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinaldehyde O-propyloxime can be synthesized through the reaction of nicotinaldehyde with hydroxylamine to form the oxime, followed by the introduction of a propyl group. The reaction typically involves:

Industrial Production Methods:

Chemical Reactions Analysis

Absence of Direct Evidence in Search Results

The provided sources focus on nicotinaldehyde’s biological roles (e.g., NAD biosynthesis modulation , enzyme inhibition ) and its synthesis via catalytic hydrogenation . None describe reactions or properties of its O-propyloxime derivative.

Inference from Structural Analogs

Nicotinaldehyde O-propyloxime is structurally derived from nicotinaldehyde (3-pyridinecarboxaldehyde) through oxime formation with O-propylhydroxylamine. General oxime chemistry principles suggest possible reactions:

Reaction Type Expected Outcome
Nucleophilic Addition Formation of oximes via reaction with hydroxylamine derivatives (e.g., O-propylhydroxylamine).
Reduction Conversion to amines (e.g., propylamino groups) under catalytic hydrogenation.
Cyclization Potential participation in heterocyclic synthesis (e.g., oxadiazoles, isoxazoles).

Recommendations for Further Research

To address the knowledge gap:

  • Synthetic Exploration :

    • Conduct oxime formation reactions between nicotinaldehyde and O-propylhydroxylamine under varying conditions (pH, solvent, temperature).

    • Characterize the product via NMR, IR, and mass spectrometry.

  • Reactivity Profiling :

    • Test stability under acidic/basic conditions.

    • Evaluate redox behavior (e.g., electrochemical studies).

  • Database Queries :

    • Search SciFinder , Reaxys , or PubChem for peer-reviewed studies on this compound.

Critical Notes on Source Reliability

The exclusion of non-peer-reviewed platforms (e.g., BenchChem, Smolecule) aligns with academic standards. Reliable data must be sourced from journals (e.g., Journal of Organic Chemistry) or patents with experimental validation.

Scientific Research Applications

Nicotinaldehyde O-propyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nicotinaldehyde O-propyloxime involves its interaction with molecular targets such as nicotinic acetylcholine receptors. It has been shown to exert neuroprotective effects by reducing oxidative stress and improving cell viability in neuronal cells. This is achieved through the modulation of reactive oxygen species (ROS) production and the activation of pathways related to oxidative stress response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Nicotinaldehyde O-propyloxime with structurally related compounds:

Compound Name CAS Number Molecular Formula Key Substituent Reported Activity/Properties
This compound 6267-23-8 C₉H₁₂N₂O O-propyloxime Limited direct data; inferred stability enhancement from oxime group
Nicotinaldehyde 500-22-1 C₆H₅NO Aldehyde Antifungal activity; inhibits Fusarium oxysporum conidia germination (Ki = 0.18 µM with NAM)
5-Bromo-nicotinaldehyde N/A C₆H₄BrNO Bromo substituent Higher Ki (0.72 µM with NAM) vs. nicotinaldehyde; lower inhibition efficiency
2-Pyridinecarboxaldehyde O-isopentyloxime 6267-20-5 C₁₁H₁₆N₂O O-isopentyloxime Longer alkyl chain; potential altered solubility/binding

Biological Activity

Nicotinaldehyde O-propyloxime is a compound derived from nicotinaldehyde, which has garnered attention for its potential biological activities, particularly in the context of cellular metabolism and cancer treatment. This article reviews the biological activity of this compound, focusing on its role in NAD biosynthesis, oxidative stress modulation, and potential therapeutic applications.

Overview of Nicotinaldehyde and Its Derivatives

Nicotinaldehyde is recognized as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme involved in various metabolic processes. The conversion of nicotinaldehyde to nicotinamide is facilitated by several enzymatic pathways, including the Preiss–Handler pathway, which is vital for maintaining cellular NAD levels. The biological activity of this compound can be understood through its influence on these pathways.

1. NAD Biosynthesis

This compound has been shown to enhance NAD biosynthesis in human leukemia cells. This increase in NAD levels is critical for energy metabolism and cellular functions such as DNA repair, apoptosis regulation, and stress response signaling. The sustained production of NAD is particularly important for rapidly proliferating cancer cells, which are more susceptible to metabolic stresses .

2. Oxidative Stress Modulation

Research indicates that this compound can prevent oxidative stress induced by other agents, such as APO866, which depletes intracellular NAD levels. By counteracting this depletion, the compound helps maintain mitochondrial membrane potential and ATP levels, thereby protecting cells from apoptosis .

In Vivo Studies

In a mouse xenograft model of human leukemia, administration of this compound demonstrated a significant impact on tumor growth dynamics. Mice treated with both APO866 and this compound exhibited tumor growth comparable to control groups without treatment. This suggests that the compound effectively blunts the antitumor activity of APO866 by restoring NAD levels .

Treatment GroupTumor Growth RateSurvival Rate
ControlRapid growthEndpoint reached in 2 weeks
This compoundComparable to controlEndpoint reached in 4 weeks
APO866Eradication within 1 weekSurvived >8 weeks
APO866 + NicotinaldehydeComparable to controlEndpoint reached in 4 weeks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nicotinaldehyde O-propyloxime
Reactant of Route 2
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Nicotinaldehyde O-propyloxime

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